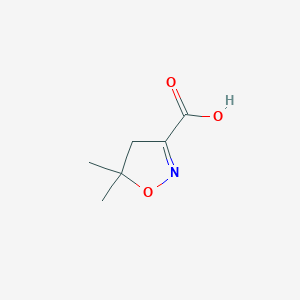

![molecular formula C14H16N2O2S B2611657 N-(2-cyclopropyl-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide CAS No. 1788542-37-9](/img/structure/B2611657.png)

N-(2-cyclopropyl-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazole derivatives are a class of organic compounds that have been extensively studied due to their diverse biological activities . They are known to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with various other compounds . For example, one study reported the synthesis of a series of benzo[d]thiazole-2-carboxamide derivatives by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring in benzo[d]thiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The chemical reactivity of benzo[d]thiazole derivatives is largely determined by the electrophilic and nucleophilic substitution sites on the thiazole ring . The C-5 atom can undergo electrophilic substitution, while the C-2 atom is susceptible to nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Synthesis and Building Blocks in Drug Discovery

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, including those similar to N-(2-cyclopropyl-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide, has been explored as new building blocks in drug discovery. These compounds serve as versatile intermediates, allowing for substitution at various positions on the molecule, thus enabling the exploration of chemical space around potential ligands for targeted receptors. This synthesis pathway offers an elegant approach to generating a wide array of derivatives for further pharmacological evaluation (Durcik et al., 2020).

Potential as EGFR Inhibitors

Benzo[d]thiazole-2-carboxamide derivatives, akin to this compound, have been designed and synthesized for evaluation as epidermal growth factor receptor (EGFR) inhibitors. These compounds showed moderate to excellent cytotoxicity against cancer cell lines with high EGFR expression, suggesting their potential as EGFR inhibitors. The design was based on virtual screening methods, leading to the identification of compounds with selective cytotoxic effects, hinting at their suitability for targeted cancer therapy (Zhang et al., 2017).

Antimicrobial and Antifungal Agents

Novel benzothiazole derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have been shown to exhibit promising activity against various bacterial and fungal pathogens. The synthesis of such derivatives contributes to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance and the need for more effective treatments (Palkar et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibiting properties. These studies have revealed that such compounds can offer protection against steel corrosion in acidic environments. The research into benzothiazole derivatives as corrosion inhibitors provides insights into their potential industrial applications, particularly in prolonging the lifespan of metal structures and components (Hu et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for benzo[d]thiazole derivatives could involve the design and synthesis of novel compounds with improved biological activity and selectivity. Further studies could also explore their mechanisms of action and potential applications in the treatment of various diseases .

properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-14(18,10-3-4-10)7-15-13(17)9-2-5-11-12(6-9)19-8-16-11/h2,5-6,8,10,18H,3-4,7H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZGHXLOIHFZBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(C3CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

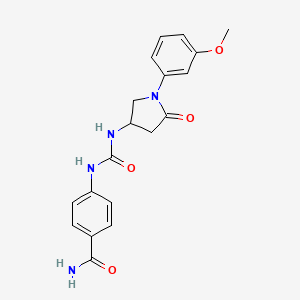

![N-(5-Chloro-2-methoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2611576.png)

![8-fluoro-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2611577.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2611579.png)

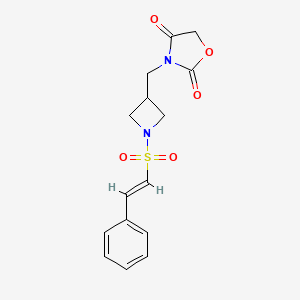

![(3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione](/img/structure/B2611581.png)

![6-Hydroxy-2-{[4-(methylethyl)phenyl]methylene}-7-[(4-methylpiperazinyl)methyl] benzo[b]furan-3-one](/img/structure/B2611585.png)

![N-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide](/img/structure/B2611586.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2611589.png)

![7-(Chloromethyl)benzo[b]thiophene](/img/structure/B2611592.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(benzo[d][1,3]dioxol-5-yloxy)butanamide](/img/structure/B2611593.png)

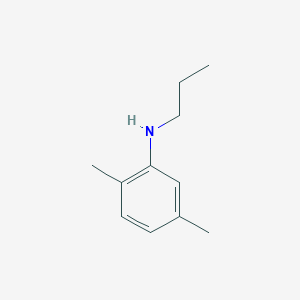

![3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2611594.png)